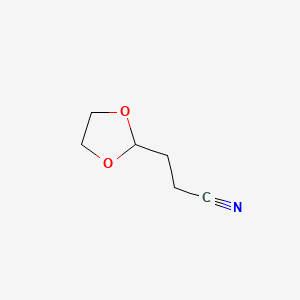

1,3-Dioxolane-2-propiononitrile

描述

1,3-Dioxolane-2-propiononitrile is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

Drug Development and Formulation:

1,3-Dioxolane-2-propiononitrile is used as an intermediate in the synthesis of pharmaceutical compounds. Its nitrile group can participate in nucleophilic reactions, making it valuable for creating various drug molecules. For instance, it has been explored in the synthesis of anti-cancer agents and other therapeutics due to its ability to form stable complexes with biologically active molecules .

Pharmacokinetics:

The compound has been analyzed using High-Performance Liquid Chromatography (HPLC) methods for pharmacokinetic studies. The reverse phase HPLC method allows for the effective separation and analysis of DPN, facilitating its use in understanding drug metabolism and distribution .

Analytical Chemistry

Separation Techniques:

DPN is commonly employed in analytical chemistry for the separation of compounds in complex mixtures. It can be effectively isolated using HPLC with specific mobile phases that include acetonitrile and water, which are essential for ensuring accurate analytical results. This method has been shown to be scalable and suitable for preparative separations, making it a versatile tool in laboratories .

Mass Spectrometry Applications:

For mass spectrometry (MS) applications, DPN's compatibility with formic acid as a mobile phase component enhances its detection sensitivity. This property is particularly useful in metabolomics and environmental analysis where precise quantification of trace compounds is required .

Material Science

Polymer Synthesis:

DPN can serve as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and solubility. Research indicates that polymers derived from DPN exhibit improved mechanical properties compared to traditional polymers .

Stabilization of Reactive Intermediates:

In material science, DPN has been studied for its ability to stabilize reactive intermediates during polymerization processes. The presence of the dioxolane ring structure helps prevent premature polymerization that can occur with other reactive compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Pharmacokinetics | Analyzed the absorption and metabolism of DPN | Demonstrated effective separation using HPLC; revealed insights into metabolic pathways |

| Polymer Synthesis Research | Investigated DPN as a monomer | Showed enhanced mechanical properties in resultant polymers compared to conventional materials |

| Analytical Method Development | Developed a new HPLC method for DPN analysis | Achieved high sensitivity and reproducibility, suitable for complex sample matrices |

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 1,3-Dioxolane-2-propiononitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxolane ring and nitrile group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For example, analogous dioxolane derivatives like 2-Propyl-1,3-dioxolane have been characterized using these techniques, with PubChem providing structural validation via InChI keys and molecular formulas .

Q. How can synthetic pathways for this compound be designed using precursor compounds?

- Methodological Answer : A plausible route involves cyclization of a nitrile-containing diol with a ketone or aldehyde under acid catalysis. For instance, 1,3-dioxolane derivatives are synthesized via acetal/ketal formation, as seen in the synthesis of 2-Propyl-1,3-dioxolane (C6H12O2) using propionaldehyde and glycerol . Optimization of solvent (e.g., toluene for azeotropic water removal) and catalyst (e.g., p-toluenesulfonic acid) is critical.

Q. What chromatographic techniques are suitable for purity analysis of this compound?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile dioxolane derivatives, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection can assess non-volatile impurities. Retention indices and spiking with authentic standards (if available) enhance accuracy, as demonstrated in analyses of structurally similar nitriles like 3,5-Difluorophenylacetonitrile .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites. For example, the nitrile group’s electrophilicity and the dioxolane ring’s steric effects can be quantified. Such methods have been applied to derivatives like 2-(3-benzoylphenyl)propionitrile to predict regioselectivity in cycloaddition reactions .

Q. What experimental design strategies optimize synthetic yield under varying reaction conditions?

- Methodological Answer : Response Surface Methodology (RSM) with central composite design can evaluate factors like temperature, catalyst loading, and solvent polarity. For example, DOE (Design of Experiments) in market research databases (e.g., 59 chapters of financial and industry spreadsheets) provides frameworks for multivariable analysis, enabling predictive modeling of reaction outcomes .

Q. How do researchers resolve contradictions in spectral data for structurally complex nitriles like this compound?

- Methodological Answer : Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous signals. For instance, ¹H-¹³C correlations in 3,5-Difluorophenylacetonitrile resolved overlapping peaks caused by fluorine substituents . Additionally, comparing experimental IR spectra with computational simulations (e.g., Gaussian software) verifies functional group assignments.

Q. What strategies mitigate decomposition of this compound during storage or reaction?

- Methodological Answer : Stabilization via inert atmospheres (N2/Ar) and low-temperature storage (-20°C) minimizes hydrolysis. Additives like radical inhibitors (e.g., BHT) or acidic scavengers (e.g., molecular sieves) may be employed, as seen in protocols for moisture-sensitive dioxolanes such as 4,5-Dichloro-2,2-difluoro-1,3-dioxolane .

Q. Data Analysis & Interpretation

Q. How should researchers handle discrepancies between theoretical and experimental yields in synthesis?

- Methodological Answer : Systematic error analysis (e.g., GC-MS purity checks, stoichiometric recalibration) identifies sources like side reactions or catalyst deactivation. Market research databases emphasize statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors, as applied in forecasting chemical consumption trends .

Q. What metrics validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Interlaboratory studies with standardized protocols (e.g., ISO/IEC 17025) ensure reproducibility. Parameters like %RSD (Relative Standard Deviation) for yield and purity across ≥3 trials are critical. Analogous nitrile derivatives, such as phenylacetonitrile, have been validated using such metrics in regulatory databases .

属性

CAS 编号 |

4388-58-3 |

|---|---|

分子式 |

C6H9NO2 |

分子量 |

127.14 g/mol |

IUPAC 名称 |

3-(1,3-dioxolan-2-yl)propanenitrile |

InChI |

InChI=1S/C6H9NO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-2,4-5H2 |

InChI 键 |

ILNCXUYVDNKISU-UHFFFAOYSA-N |

SMILES |

C1COC(O1)CCC#N |

规范 SMILES |

C1COC(O1)CCC#N |

Key on ui other cas no. |

4388-58-3 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。